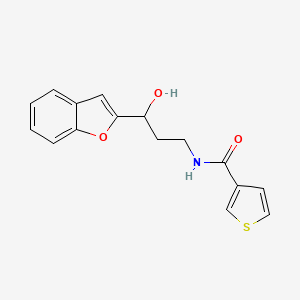

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide is a chemical compound that belongs to the class of thiophenes . Thiophenes are organic molecules containing at least one thiophene ring. In this specific compound, the benzofuran-2-yl group is attached to a hydroxypropyl moiety, which in turn is linked to a thiophene-3-carboxamide group .

Applications De Recherche Scientifique

Chemical Synthesis and Rearrangements

- Dearomatising Rearrangements: Thiophene-3-carboxamides, including compounds similar to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide, undergo dearomatising cyclisation and rearrangements to form pyrrolinones, azepinones, or partially saturated azepinothiophenes (Clayden et al., 2004).

Biological Activity

- Antiamnestic and Antihypoxic Activities: Derivatives of benzofuran, including those structurally related to the compound , have been studied for their antiamnestic (AA) and antihypoxic (AH) activities, showing potential in reversing amnesia and protecting against hypoxia (Ono et al., 1995).

- Inhibition of Cell Adhesion Molecules: Benzofuran derivatives, similar to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide, have shown the ability to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, suggesting potential anti-inflammatory applications (Boschelli et al., 1995).

Synthesis and Evaluation of Derivatives

- Synthesis of N-Substituted Derivatives: Studies have been conducted on the synthesis of N-substituted derivatives of thiophene-3-carboxylic acid, exploring their potential antinociceptive activity (Shipilovskikh et al., 2020).

- Antimicrobial Evaluation: Benzofuran-2-carboxamide derivatives, related to the compound , have been synthesized and evaluated for antimicrobial activities, displaying potential against various pathogenic microorganisms (Talupur et al., 2021).

Pharmacological Potential

- Anti-inflammatory, Analgesic, and Antipyretic Activities: Benzofuran-2-carboxamides have been synthesized and tested for their in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives showing potent activities (Xie et al., 2014).

Mécanisme D'action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that they may interact with cellular targets to inhibit proliferation.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth.

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects , suggesting that this compound may also have similar effects. This could potentially result in the inhibition of tumor growth, reduction of bacterial or viral populations, or modulation of oxidative stress responses.

Propriétés

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-13(5-7-17-16(19)12-6-8-21-10-12)15-9-11-3-1-2-4-14(11)20-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDUVAKDJYWNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2979380.png)

![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2979386.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2979389.png)

![4,7,8-Trimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2979390.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate](/img/structure/B2979396.png)

![1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2979400.png)

![3-(3-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B2979403.png)